molecular formula C14H13ClF3N3OS B13355113 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B13355113
M. Wt: 363.8 g/mol
InChI Key: RNJIKHZYFMHSKP-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, a thioether linkage, and a cyano-cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized through halogenation and trifluoromethylation reactions.

    Thioether Formation: The pyridine intermediate is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with a cyano-cyclopropyl acetamide derivative under suitable conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The chloro group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Sulfoxides/Sulfones: From oxidation reactions.

    Amines: From reduction of the cyano group.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Activity: Investigation of its potential as an enzyme inhibitor or receptor modulator.

Medicine

    Drug Development: Exploration of its pharmacological properties for the treatment of diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)acetamide: Lacks the cyano-cyclopropyl moiety.

    N-(1-cyano-1-cyclopropylethyl)acetamide: Lacks the pyridine-thioether structure.

Uniqueness

The unique combination of the pyridine-thioether structure with the cyano-cyclopropyl moiety in 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13ClF3N3OS

Molecular Weight

363.8 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-cyano-1-cyclopropylethyl)acetamide

InChI

InChI=1S/C14H13ClF3N3OS/c1-13(7-19,8-2-3-8)21-11(22)6-23-12-10(15)4-9(5-20-12)14(16,17)18/h4-5,8H,2-3,6H2,1H3,(H,21,22)

InChI Key

RNJIKHZYFMHSKP-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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